molecular formula C15H17FN4 B2371946 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine CAS No. 2034553-59-6

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine

Cat. No.: B2371946
CAS No.: 2034553-59-6
M. Wt: 272.327
InChI Key: REJBITMUCRBFHP-UHFFFAOYSA-N
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Description

Piperazine derivatives have been shown to exhibit a wide range of biological and pharmaceutical activities . For instance, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of piperazine derivatives has been reported in various studies . For instance, the synthesis of FPMINT analogues involved the replacement of the naphthalene moiety with the benzene moiety . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives can include cyclization, aza-Michael addition, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be analyzed using various techniques. For instance, the yield, melting point, and IR ranges can be determined .

Scientific Research Applications

Herbicidal Activity

2-(4-Chloro-5-cyclo-pentyl-oxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione, a derivative of the parent compound, has demonstrated significant herbicidal activity (Li et al., 2005).

Antitubercular Properties

A series of pyrazinamide Mannich bases, similar in structure to the compound , have shown potent in vitro and in vivo antitubercular properties against Mycobacterium tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker demonstrated remarkable antibacterial efficacies and biofilm inhibition activities, highlighting the compound's potential in antimicrobial applications (Mekky & Sanad, 2020).

Adenosine Receptor Antagonism

Piperazine-derived triazolo[1,5-a] pyrazines, which are structurally related to the query compound, have been synthesized and shown to exhibit moderate adenosine A2a receptor binding affinity (Peng et al., 2005).

Synthesis and Docking Studies

Synthesis and docking studies of similar compounds, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have been conducted, indicating the compound's significance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Automated Synthesis in Tuberculosis Treatment

The automated flow preparation of pyrazine-2-carboxamide, a component used in tuberculosis treatment, involves compounds structurally related to the query compound (Ingham et al., 2014).

Potential in Various Pharmacological Activities

Compounds containing piperazine and pyrazine structures have been found to possess diverse pharmacological activities, including antitumor, antidepressant, and antimicrobial properties (Asif, 2015).

Safety and Hazards

The safety and hazards associated with piperazine derivatives can vary. For instance, some compounds have hazard statements such as H302, H315, H319, and H335 .

Future Directions

The future directions in the research of piperazine derivatives could involve the development of more potent and selective inhibitors of ENTs , as well as the exploration of their diverse biological effects .

Biochemical Analysis

Biochemical Properties

This compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Piperazine derivatives are a broad class of chemical compounds with many important pharmacological properties .

Cellular Effects

Evidence suggests that Poly (ADP-ribose) polymerase (PARP) plays an important role in cancer cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion . 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine may interact with these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2, with a K value of 220 nM .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c16-13-1-3-15(4-2-13)20-9-7-19(8-10-20)12-14-11-17-5-6-18-14/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJBITMUCRBFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=CN=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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